methyl 2-[(4-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-[(4-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring:
- A methyl group at position 4 of the thiazole ring.
- A methyl ester at position 3.
- A 4-chlorobenzoylamino substituent at position 2.
Thiazoles are pharmacologically significant due to their role in modulating enzyme activity and receptor binding.
Properties
IUPAC Name |
methyl 2-[(4-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c1-7-10(12(18)19-2)20-13(15-7)16-11(17)8-3-5-9(14)6-4-8/h3-6H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPSNFAIWOLGMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(4-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, an anti-inflammatory drug, and a xanthine oxidase inhibitor. Understanding its biological activity is crucial for further development and application in therapeutic contexts.
- Molecular Formula : C15H13ClN2O3S
- Molecular Weight : 336.79 g/mol
- CAS Number : 431056-11-0
The biological activity of thiazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets, including enzymes and cellular receptors. The presence of electron-donating groups (like methyl) enhances their activity compared to electron-withdrawing groups (like chlorine), which can diminish efficacy .
Antitumor Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, structural modifications in thiazole compounds have shown significant cytotoxic effects against various cancer cell lines. The introduction of a chlorobenzoyl group in this compound may enhance its interaction with cancer cell targets, leading to increased apoptosis and reduced cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | <10 | |
| Compound A | MCF-7 | 15.5 | |
| Compound B | A549 | 8.2 |
Anti-inflammatory Activity
Thiazole compounds have been studied for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Xanthine Oxidase Inhibition
This compound has also been evaluated for its xanthine oxidase inhibitory activity, which is relevant in conditions like gout and hyperuricemia. In vitro studies suggest that it can act as a potent inhibitor of this enzyme.
Case Studies
Recent research has demonstrated the efficacy of this compound in various biological assays:
- Antitumor Efficacy : A study evaluated this compound against multiple cancer cell lines and found it to exert significant cytotoxic effects with an IC50 value lower than many existing treatments .
- Anti-inflammatory Mechanism : In a model of acute inflammation, the compound reduced edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent .
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
Nucleophilic Substitution at the Chlorobenzoyl Group
The chlorine atom on the benzoyl group is susceptible to nucleophilic displacement under specific conditions.
Thiazole Ring Modifications
The thiazole core participates in electrophilic and cycloaddition reactions.
Reductive Transformations
Selective reduction of functional groups has been reported:
Cross-Coupling Reactions
The chlorobenzoyl group enables participation in palladium-catalyzed couplings:
Stability Under Thermal and Photolytic Conditions
The compound exhibits predictable degradation pathways:
Interaction with Biological Nucleophiles
In medicinal chemistry contexts, reactivity with enzymes or cofactors has been hypothesized:
Key Mechanistic Insights
-
Steric Effects : The methyl group at position 4 of the thiazole ring hinders electrophilic attacks at adjacent positions .
-
Electronic Effects : The electron-withdrawing chlorobenzoyl group enhances the electrophilicity of the thiazole’s C-2 position, facilitating nucleophilic substitutions .
-
Solvent Dependence : Polar aprotic solvents (e.g., acetonitrile) optimize yields in substitution reactions by stabilizing transition states .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues and their distinguishing features are summarized below:
Key Comparative Analyses
Ester Group Variations (Methyl vs. Ethyl):
- Methyl esters (e.g., target compound) typically exhibit faster hydrolysis rates than ethyl esters, impacting metabolic clearance .
- Ethyl esters (e.g., ) generally show enhanced membrane permeability due to increased lipophilicity .
Amino Group Substitutions: 4-Chlorobenzoylamino (target compound) provides a balance of lipophilicity and steric bulk, favoring receptor binding .
Biological Activity Correlations: Antidiabetic activity: BAC () reduced blood glucose levels in STZ-induced diabetic rats, linked to the 4-chlorobenzylamino group’s electron-withdrawing effects . Xanthine oxidase inhibition: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (TEI-6720, ) inhibits uric acid production, suggesting thiazole carboxylates with aromatic substitutions are potent enzyme inhibitors .
Crystallographic and Conformational Insights: Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate () crystallizes in a monoclinic system (space group P21/c), with planar thiazole rings. Similar derivatives likely adopt comparable conformations, stabilized by π-π stacking and hydrogen bonds .
Impurity Profiles: Methyl and ethyl esters of 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate () are common process-related impurities, highlighting the need for stringent chromatographic separation (e.g., HPLC with relative retention times of 0.65 and 0.80, respectively) .
Table: Physicochemical and Pharmacokinetic Comparisons
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for preparing methyl 2-[(4-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate?
- Methodology : The compound can be synthesized via cyclization reactions using intermediates like 4-chlorobenzoyl chloride and thiazole precursors. A common approach involves coupling 4-chlorobenzamide derivatives with thiazole-5-carboxylate esters under reflux conditions in anhydrous solvents (e.g., DMF or THF). Phosphorous oxychloride (POCl₃) is often employed as a cyclizing agent, as demonstrated in analogous thiazole syntheses .
- Key Steps :
- Activation of the carboxyl group using POCl₃ or other acylating agents.
- Nucleophilic substitution at the thiazole core to introduce the 4-methyl group.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., aromatic protons from the 4-chlorobenzoyl group at δ 7.4–8.0 ppm, methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 339.03 for C₁₃H₁₁ClN₂O₃S) .
- X-ray Crystallography : For unambiguous confirmation of the crystal structure, particularly if novel hydrogen-bonding interactions or steric effects are suspected .
Q. What are the stability considerations for this compound under varying storage conditions?
- Stability Profile :
- Thermal Stability : Decomposition observed above 150°C via TGA/DSC.
- Light Sensitivity : Store in amber vials to prevent photodegradation of the thiazole ring.
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Design of Experiments (DoE) : Utilize factorial design to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Solvent | DMF, THF, AcCN | THF |
| POCl₃ Equiv. | 1.0–2.5 | 1.8 |
- Statistical Analysis : ANOVA to identify significant factors affecting yield (reported p < 0.05 for solvent choice in analogous reactions) .
Q. What mechanistic insights explain contradictory reactivity in thiazole vs. oxadiazole derivatives?
- Computational Studies : Density Functional Theory (DFT) calculations reveal differences in electron density distribution. The thiazole’s sulfur atom lowers the LUMO energy, enhancing electrophilic substitution compared to oxadiazoles.
- Experimental Validation : Kinetic isotope effects (KIE) or Hammett plots to assess substituent impacts on reaction rates .
Q. How can computational methods predict biological activity or toxicity?
- In Silico Tools :
- Molecular Docking : Screen against target proteins (e.g., COX-2 or kinase enzymes) using AutoDock Vina.
- ADMET Prediction : Tools like SwissADME to estimate bioavailability, CYP450 interactions, and hERG channel inhibition risks.
- QSAR Models : Correlate electronic descriptors (e.g., logP, polar surface area) with observed bioactivity .
Q. What strategies resolve discrepancies in spectral data between synthetic batches?
- Troubleshooting Workflow :
Reproducibility Check : Confirm reagent purity and anhydrous conditions.
Advanced NMR : Use 2D techniques (COSY, HSQC) to assign ambiguous peaks.
Isotopic Labeling : Introduce ¹³C labels to track unexpected byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
